3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate
Description
Properties
CAS No. |
93941-73-2 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-tricyclo[5.2.1.02,6]dec-4-enyl 2-methylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-12-6-5-11-9-3-4-10(7-9)13(11)12/h5-6,8-13H,3-4,7H2,1-2H3 |
InChI Key |
XEWHAZXTDUYYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1C=CC2C1C3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate typically involves esterification reactions. One common method is the reaction of 3a,4,5,6,7,7a-hexahydro-4,7-methanoindene with isobutyric acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active moiety, which then interacts with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate
- CAS Registry Number : 113889-23-9 (pure compound) / 67634-20-2 (5-yl isomer) / 68039-39-4 (6-yl isomer)
- Molecular Formula : C₁₄H₂₀O₂
- Molecular Weight : 220.31 g/mol
Properties :
Regulatory Status :
- In South Korea, mixtures containing ≥25% of the 5-yl (67634-20-2) and 6-yl (68039-39-4) isomers are classified as toxic chemicals, requiring import notifications, labeling, and safety assessments .
Comparison with Structural Analogs
The compound belongs to a class of tricyclic esters derived from 4,7-methano-1H-indenol. Structural analogs vary in ester substituents, leading to differences in physicochemical properties, applications, and regulatory profiles.
Key Structural Analogs and Their Properties
Functional and Metabolic Differences
- Volatility: Smaller esters (e.g., acetate) exhibit higher volatility, making them suitable for top notes in perfumes, while bulkier groups (e.g., pivalate) enhance longevity .
- Metabolism : Ester hydrolysis in vivo generates tricyclic alcohols and carboxylic acids. The isobutyrate and propionate derivatives share similar metabolic pathways, validated via read-across models .
- Reactivity : Acrylate’s α,β-unsaturated ester group increases electrophilicity, raising concerns about skin sensitization compared to saturated analogs .
Read-Across Validation
- Methodology: The hydrocarbon backbone (4,7-methanoindenyl) and ester side chain allow read-across predictions for analogs lacking toxicity data. For example, isobutyrate data support safety evaluations for tricyclodecenyl acetate (5413-60-5) .
- Limitations : Stereochemical variations (e.g., 5-yl vs. 6-yl isomers) may alter metabolic rates but are deemed negligible for hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
